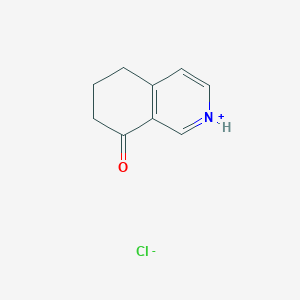

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride

Description

Properties

IUPAC Name |

6,7-dihydro-5H-isoquinolin-8-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDPGHZYFUKMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NC=C2)C(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of "6,7-Dihydroisoquinolin-8(5H)-one hydrochloride"

An In-depth Technical Guide to the Physical and Chemical Properties of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride

Introduction

This compound (CAS No. 135311-97-6) is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] As a derivative of the isoquinoline scaffold, a "privileged structure" known to interact with a wide array of biological targets, this compound serves as a crucial starting material for the synthesis of complex molecules.[3] Its utility is particularly pronounced in the development of novel central nervous system (CNS) agents and opioid receptor modulators.[2]

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for application in synthesis, analysis, and further research. We will delve into its structural and physicochemical properties, spectroscopic profile, chemical reactivity, and provide validated protocols for its handling and analysis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are foundational for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 6,7-dihydro-5H-isoquinolin-8-one hydrochloride | N/A |

| CAS Number | 135311-97-6 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.64 g/mol | [1][2] |

| Appearance | Yellow powder / solid | [4] |

| Purity | Typically ≥95-97% | [1][4] |

| Storage | Room temperature, in a dry, dark place | [2][5] |

Structure

The molecular structure consists of a dihydropyridine ring fused to a pyridine ring, forming the core isoquinoline system. A ketone functional group is located at the C-8 position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the pyridine ring.

Caption: Chemical structure of this compound.

Solubility

-

Poorly Soluble: Water, lower alcohols (e.g., methanol, ethanol).[6]

-

Readily Soluble: Chloroform, ethyl acetate.[6]

-

Soluble for Analysis: DMSO, DMF.[7]

For analytical purposes such as NMR, deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆) are suitable solvents. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Spectroscopic Profile

A definitive spectroscopic analysis is essential for structure confirmation and purity assessment. While a complete set of peer-reviewed spectra for the hydrochloride salt is not publicly available, the following data, derived from the free base and analysis of analogous structures, provides a reliable profile.

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

-

Expected Molecular Ion (M+) for Free Base: The free base, 6,7-Dihydroisoquinolin-8(5H)-one (C₉H₉NO), has a molecular weight of 147.17 g/mol .[8] High-resolution mass spectrometry (HRMS) should detect a protonated molecular ion [M+H]⁺ at m/z 148.0706.

-

Observed Data (GC-MS of Free Base): A GC-MS spectrum available on PubChem for the free base confirms the molecular ion peak, providing experimental validation of the core structure's mass.[9]

-

Fragmentation Pattern: The fragmentation is expected to proceed via retro-Diels-Alder reaction, which is a characteristic pathway for similar dihydroisoquinoline systems.[6] This would lead to the loss of neutral fragments and the formation of stable aromatic cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Below are the predicted chemical shifts (δ) for the hydrochloride salt in DMSO-d₆. These predictions are based on the known spectra of structurally related dihydroisoquinolinones and pyridine salts.[10][11]

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.0-9.2 ppm (s, 1H): Proton on the pyridine carbon adjacent to the protonated nitrogen.

-

δ ~8.0-8.2 ppm (d, 1H): Aromatic proton on the pyridine ring.

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton on the pyridine ring.

-

δ ~4.5-4.7 ppm (t, 2H): Methylene protons (CH₂) at the C-5 position, adjacent to the protonated nitrogen. The downfield shift is due to the deshielding effect of the positive charge.

-

δ ~3.2-3.4 ppm (t, 2H): Methylene protons (CH₂) at the C-6 position.

-

δ ~2.6-2.8 ppm (t, 2H): Methylene protons (CH₂) at the C-7 position, adjacent to the carbonyl group.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~195-198 ppm: Carbonyl carbon (C=O) at C-8.

-

δ ~150-160 ppm: Aromatic carbons of the pyridine ring.

-

δ ~120-140 ppm: Aromatic carbons of the pyridine ring.

-

δ ~40-45 ppm: Aliphatic methylene carbon at C-5.

-

δ ~35-40 ppm: Aliphatic methylene carbon at C-7.

-

δ ~20-25 ppm: Aliphatic methylene carbon at C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are:

-

~3000-3100 cm⁻¹: C-H stretching (aromatic).

-

~2850-2950 cm⁻¹: C-H stretching (aliphatic).

-

~2400-2800 cm⁻¹: Broad absorption characteristic of an amine hydrochloride salt (N⁺-H stretch).

-

~1680-1700 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ketone.

-

~1580-1620 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.

Chemical Properties and Reactivity

This compound is a versatile intermediate due to its distinct reactive sites.[3]

-

The Ketone Group: The carbonyl at C-8 is an electrophilic center, susceptible to nucleophilic attack. It can undergo standard ketone reactions such as reduction to the corresponding alcohol, reductive amination, and condensation reactions (e.g., with hydrazines to form pyrazoles).

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and serves as the site of protonation to form the hydrochloride salt. The electron-poor nature of the pyridine ring makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly when activated.[12]

-

Synthetic Utility: Its primary value lies in its role as a scaffold. The ketone and the nitrogen atom provide handles for systematic chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.[2][3] It is a key precursor for constructing more complex heterocyclic systems.[2]

Experimental Protocols

The following protocols provide standardized methodologies for the analysis and handling of this compound.

Protocol: General Spectroscopic Analysis

This workflow outlines the standard procedure for obtaining a comprehensive spectroscopic profile of the compound.

Caption: Workflow for Spectroscopic Characterization.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

NMR Analysis: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube and acquire ¹H and ¹³C spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

-

IR Spectroscopy: Place a small amount of the solid powder directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.

Protocol: Purity Assessment by HPLC

A general reverse-phase HPLC method can be used to assess the purity of the compound.

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm and 282 nm.[7]

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a sample stock solution of ~1 mg/mL in a 1:1 mixture of Mobile Phase A and B.

-

Inject the sample onto the equilibrated HPLC system.

-

Integrate the peak areas to determine the purity percentage.

Protocol: Safe Handling and Storage

Due to the hazardous nature of the compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a lab coat, and ANSI-approved safety glasses or goggles.

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Do not eat, drink, or smoke when handling this product.

Storage:

-

Store the container tightly sealed in a dry, cool, and well-ventilated place.[2]

-

Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural features that make it suitable for a wide range of synthetic transformations in medicinal chemistry. This guide has provided a detailed summary of its physical properties, a comprehensive spectroscopic profile based on available and predictive data, and standardized protocols for its analysis and safe handling. This information serves as a critical resource for scientists aiming to leverage this compound in their research and development endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. 6,7-dihydro-5H-isoquinolin-8-one | 21917-88-4 | Benchchem [benchchem.com]

- 4. This compound, CasNo.135311-97-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 1428651-86-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 6,7-Dihydro-5H-quinolin-8-one | CAS 56826-69-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. 6,7-Dihydro-5H-isoquinolin-8-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 6,7-dihydro-5H-isoquinolin-8-one | C9H9NO | CID 11105511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

The Definitive Guide to the Structural Elucidation of 6,7-Dihydroisoquinolin-8(5H)-one Hydrochloride

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a holistic, field-proven approach, explaining the causal relationships behind experimental choices and integrating self-validating protocols to ensure scientific integrity.

Introduction: Unveiling a Privileged Scaffold

This compound belongs to the broader class of tetrahydroisoquinolines, which are recognized as "privileged scaffolds" in drug discovery. These core structures are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The title compound, with its α,β-unsaturated ketone functionality, presents a unique set of structural features that require a multi-faceted analytical approach for unambiguous characterization. This guide will detail the synergistic use of synthetic chemistry, spectroscopy, and spectrometry to confirm the identity and purity of this important synthetic intermediate.

I. Foundational Physicochemical & Structural Attributes

A thorough understanding of the fundamental properties of this compound is the first step in its characterization. This data provides the necessary context for interpreting the results of more complex analytical techniques.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.64 g/mol | [1][2] |

| CAS Number | 135311-97-6 | [1] |

| Appearance | Yellow to brown solid | [3] |

| Free Base Formula | C₉H₉NO | [4] |

| Free Base Mol. Wt. | 147.17 g/mol | [4] |

II. Synthesis and Confirmation: A Logic-Driven Approach

The synthetic route employed to produce this compound is a critical piece of the structural puzzle. Knowledge of the starting materials and reaction mechanisms allows for the prediction of the final structure and potential byproducts. While multiple synthetic strategies can be envisioned, a common approach involves the construction of the isoquinoline core followed by functional group manipulation.

A plausible synthetic pathway can be adapted from the preparation of analogous compounds, such as 4-bromo-6,7-dihydroisoquinolin-8(5H)-one[5]. This would likely involve the cyclization of a suitably substituted precursor to form the dihydroisoquinoline ring system.

Experimental Protocol: A Representative Synthesis

This protocol is illustrative, based on established chemical principles for the formation of similar heterocyclic systems.

-

Step 1: Precursor Assembly: Condensation of a β-amino acid derivative with an appropriate three-carbon building block to form a substituted glutarimide.

-

Step 2: Cyclization and Aromatization: Intramolecular cyclization under acidic or basic conditions, followed by a controlled oxidation or rearrangement to introduce the pyridine ring.

-

Step 3: Ketone Formation: If not already present, the ketone at the C-8 position can be introduced through oxidation of a corresponding alcohol or other suitable precursor.

-

Step 4: Hydrochloride Salt Formation: Treatment of the free base, 6,7-Dihydroisoquinolin-8(5H)-one, with a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol, diethyl ether) will yield the hydrochloride salt, which often has improved stability and handling characteristics.

III. Spectroscopic Characterization: The Core of Elucidation

The cornerstone of structural elucidation lies in the application and interpretation of various spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and overall framework.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their coupling patterns (providing information about adjacent protons).

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | broad s | 1H | N-H | The acidic proton on the protonated nitrogen will be deshielded and may exchange with residual water in the solvent, leading to a broad signal. |

| ~8.5 | s | 1H | H-1 | Aromatic proton adjacent to the positively charged nitrogen, highly deshielded. |

| ~7.5 | d | 1H | H-3 | Aromatic proton coupled to H-4. |

| ~7.4 | d | 1H | H-4 | Aromatic proton coupled to H-3. |

| ~3.5 | t | 2H | H-5 | Methylene protons adjacent to the aromatic ring. |

| ~3.0 | t | 2H | H-6 | Methylene protons adjacent to the carbonyl group. |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~195 | C=O (C-8) | Carbonyl carbon of an α,β-unsaturated ketone. |

| ~150-120 | Aromatic C | Carbons of the pyridine ring. |

| ~40 | C-5 | Aliphatic methylene carbon. |

| ~25 | C-6 | Aliphatic methylene carbon. |

B. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H bond, the C=O bond, and the C=C bonds.

Expected Key IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400-3200 (broad) | N-H stretch | Characteristic of a secondary amine salt. |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H bonds. |

| ~2900-2800 | C-H stretch (aliphatic) | Aliphatic C-H bonds of the methylene groups. |

| ~1680-1660 | C=O stretch | Conjugated ketone, characteristic of an α,β-unsaturated system[6][7]. |

| ~1600, ~1475 | C=C stretch | Aromatic ring vibrations. |

C. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique. The analysis would be performed on the free base (C₉H₉NO, MW = 147.17).

Expected Mass Spectral Data:

-

Molecular Ion Peak (M+H)⁺: m/z = 148.07

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 120): A common fragmentation for cyclic ketones.

-

Retro-Diels-Alder (RDA) fragmentation of the dihydroisoquinoline ring system.

-

IV. X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state[8][9][10]. This technique would confirm the connectivity of all atoms and provide precise bond lengths and angles. For this compound, a crystal structure would definitively establish the conformation of the partially saturated ring and the geometry of the enone system. Given that a crystal structure for the closely related 5,6,7,8-Tetrahydroquinolin-8-one has been reported, it is likely that the cyclohexenone ring in the title compound adopts a sofa or half-chair conformation[9].

V. Integrated Approach to Structure Elucidation

The true power of modern analytical chemistry lies in the integration of multiple techniques. The proposed structure of this compound is first hypothesized based on the synthetic route. This hypothesis is then rigorously tested and confirmed through the combined evidence from NMR, IR, and mass spectrometry.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By combining a logical synthetic approach with detailed spectroscopic and spectrometric analysis, researchers can confidently confirm the identity and purity of this valuable chemical entity. This guide provides a robust framework for this process, emphasizing the importance of not just collecting data, but understanding the underlying chemical principles that govern the experimental outcomes.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound, CasNo.135311-97-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. 6,7-Dihydroisoquinolin-8(5H)-one | 21917-88-4 [sigmaaldrich.cn]

- 5. 4-BROMO-6,7-DIHYDROISOQUINOLIN-8(5H)-ONE(WXC07920) synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Navigating the Core: A Technical Guide to 6,7-Dihydroisoquinolin-8(5H)-one Hydrochloride

For Immediate Release

A cornerstone molecule in medicinal chemistry, 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride, serves as a critical building block for the synthesis of novel therapeutics. This guide provides an in-depth analysis of its fundamental properties, with a primary focus on its molecular weight and its significance for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

At the heart of any chemical synthesis lies a precise understanding of its reagents. This compound is the salt form of the parent compound, 6,7-Dihydroisoquinolin-8(5H)-one. This distinction is crucial for accurate experimental design and interpretation.

The hydrochloride salt possesses a molecular formula of C9H10ClNO and a molecular weight of 183.64 g/mol [1][2]. In contrast, the free base, 6,7-Dihydroisoquinolin-8(5H)-one, has a molecular formula of C9H9NO and a molecular weight of approximately 147.17 g/mol [3][4][5]. The addition of hydrochloric acid (HCl) to the parent compound accounts for the difference in their molecular weights.

| Property | This compound | 6,7-Dihydroisoquinolin-8(5H)-one (Free Base) |

| Molecular Formula | C9H10ClNO[1][6] | C9H9NO[4][7] |

| Molecular Weight | 183.64 g/mol [1][2] | 147.17 g/mol [3][5] |

| CAS Number | 135311-97-6[1][6] | 21917-88-4[3][8] |

Structural Elucidation

The chemical architecture of 6,7-Dihydroisoquinolin-8(5H)-one features a bicyclic system composed of a dihydropyridine ring fused to a pyridine ring, with a ketone functional group at the 8-position[3]. This rigid scaffold provides a well-defined three-dimensional orientation for further chemical modifications, a highly desirable trait in drug design.

Caption: Conversion of the free base to its hydrochloride salt.

Significance in Medicinal Chemistry

The dihydroisoquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets[3]. This makes 6,7-Dihydroisoquinolin-8(5H)-one and its hydrochloride salt valuable starting materials for the synthesis of compound libraries aimed at discovering new drug candidates[3].

A Scaffold for Diverse Applications

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and opioid receptors[2]. Its structure is foundational for creating bioactive molecules with potential analgesic and neuroactive properties[2]. Researchers utilize this building block to construct complex heterocyclic systems for developing selective enzyme inhibitors and receptor ligands in neuropharmacology[2].

Experimental Protocols: A Note on Synthesis

The synthesis of related dihydroisoquinolinone structures often involves multi-step processes. For instance, the synthesis of a bromo-derivative, 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one, involves the hydrolysis of a carboxylate precursor using aqueous HCl, followed by basification to yield the final product[9]. While the specific synthesis of the title compound is proprietary to manufacturers, this example illustrates a common synthetic strategy in this chemical family.

Caption: Generalized synthetic workflow for dihydroisoquinolinones.

Conclusion

A comprehensive understanding of the molecular weight of this compound is fundamental for its application in research and development. Its utility as a versatile scaffold in medicinal chemistry underscores its importance in the ongoing quest for novel and effective therapeutics. The distinction between the hydrochloride salt and the free base is critical for stoichiometric calculations and the design of robust synthetic pathways.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. 6,7-dihydro-5H-isoquinolin-8-one | 21917-88-4 | Benchchem [benchchem.com]

- 4. 6,7-dihydro-5H-isoquinolin-8-one | C9H9NO | CID 11105511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6,7-Dihydro-5H-isoquinolin-8-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, CasNo.135311-97-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 7. 6,7-Dihydroisoquinolin-8(5H)-one, CasNo.21917-88-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. 6,7-DIHYDRO-5H-ISOQUINOLIN-8-ONE | 21917-88-4 [chemicalbook.com]

- 9. 4-BROMO-6,7-DIHYDROISOQUINOLIN-8(5H)-ONE(WXC07920) synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 6,7-Dihydroisoquinolin-8(5H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride (CAS No. 135311-97-6), a key intermediate in medicinal chemistry. As a heterocyclic compound incorporating an α,β-unsaturated ketone, its structural elucidation through spectroscopic methods is fundamental for ensuring purity, confirming identity, and understanding its chemical behavior in synthetic pathways. This document synthesizes predictive analysis with established spectroscopic principles to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound is a valuable building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1] Its rigid bicyclic structure provides a scaffold for the development of novel therapeutic candidates. Accurate and thorough characterization of this intermediate is a critical step in any drug discovery and development pipeline, ensuring the integrity of subsequent synthetic transformations and the final active pharmaceutical ingredient (API).

This guide is structured to provide not just the spectral data itself, but also the underlying scientific rationale for the interpretation of this data, reflecting an approach rooted in field-proven expertise.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectral fingerprint. The presence of an aromatic pyridine ring, a cyclohexenone moiety, and the protonation of the nitrogen atom are key determinants of the observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework. While a publicly available experimental spectrum is noted by commercial suppliers, this guide will present a detailed predictive analysis based on established chemical shift theory and data from analogous structures. A ¹H NMR spectrum for this compound is commercially available and can be obtained from chemical suppliers for direct reference.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The protonation of the isoquinoline nitrogen will induce a significant downfield shift in the adjacent aromatic protons due to the increased electron-withdrawing effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-1 | ~9.0 - 9.2 | Singlet | - | Deshielded proton on the carbon adjacent to the protonated nitrogen. |

| H-3 | ~8.5 - 8.7 | Doublet | ~6-7 | Aromatic proton ortho to the protonated nitrogen, showing coupling to H-4. |

| H-4 | ~7.8 - 8.0 | Doublet | ~6-7 | Aromatic proton meta to the protonated nitrogen, coupled to H-3. |

| H-5 (CH₂) | ~4.0 - 4.2 | Triplet | ~6-7 | Methylene protons adjacent to the protonated nitrogen, deshielded. |

| H-6 (CH₂) | ~3.1 - 3.3 | Triplet | ~6-7 | Methylene protons adjacent to the carbonyl group. |

| N-H | ~12 - 14 | Broad Singlet | - | Acidic proton on the positively charged nitrogen, often broad and may exchange with D₂O. |

Expertise in Practice: The significant downfield shift of H-1 and H-3 is a direct consequence of the positive charge on the nitrogen atom, which strongly deshields these protons. The use of a deuterated solvent such as DMSO-d₆ is often preferred for hydrochloride salts to observe the N-H proton, which might otherwise undergo rapid exchange in protic solvents.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule. The carbonyl carbon and the aromatic carbons adjacent to the protonated nitrogen are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (C-8) | ~195 - 200 | Carbonyl carbon of an α,β-unsaturated ketone. |

| C-1 | ~150 - 155 | Aromatic carbon adjacent to the protonated nitrogen. |

| C-3 | ~145 - 150 | Aromatic carbon ortho to the protonated nitrogen. |

| C-4a | ~135 - 140 | Quaternary aromatic carbon at the ring junction. |

| C-8a | ~130 - 135 | Quaternary aromatic carbon at the ring junction. |

| C-4 | ~125 - 130 | Aromatic carbon meta to the protonated nitrogen. |

| C-5 | ~40 - 45 | Aliphatic carbon adjacent to the protonated nitrogen. |

| C-6 | ~35 - 40 | Aliphatic carbon adjacent to the carbonyl group. |

| C-7 | ~25 - 30 | Aliphatic carbon beta to the carbonyl group. |

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. For instance, the number of signals in both spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. Furthermore, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate the proton and carbon signals, confirming the structural assignment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational bands will be associated with the N-H, C=O, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N⁺-H stretch | 2400-2800 | Broad, Strong | Characteristic of a secondary amine salt. |

| C-H stretch (aromatic) | 3000-3100 | Medium | Associated with the C-H bonds of the pyridine ring. |

| C-H stretch (aliphatic) | 2850-2960 | Medium | Corresponding to the methylene groups in the saturated ring. |

| C=O stretch | ~1680-1695 | Strong | Conjugated ketone carbonyl, shifted to a lower frequency due to conjugation. |

| C=N / C=C stretch | ~1600-1650 | Medium-Strong | Aromatic ring stretching vibrations. |

Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet or ATR - Attenuated Total Reflectance) can influence the appearance of the spectrum. For a solid sample like the hydrochloride salt, the KBr pellet method is often used to obtain a high-resolution spectrum, minimizing interference from solvents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The available GC-MS data for the free base, 6,7-Dihydroisoquinolin-8(5H)-one, is presented here.[2] In a typical mass spectrometry experiment, the hydrochloride salt would likely show the mass of the protonated free base.

Table 4: Mass Spectrometry Data for 6,7-Dihydroisoquinolin-8(5H)-one (Free Base)

| Ion | m/z (Predicted) | m/z (Observed) | Rationale |

| [M]⁺ | 147.0684 | 147 | Molecular ion of the free base (C₉H₉NO). |

| [M+H]⁺ | 148.0762 | - | Protonated molecular ion (expected for the hydrochloride salt under ESI conditions). |

Fragmentation Pathway: The fragmentation pattern in the mass spectrum can provide further structural information. For this molecule, common fragmentation pathways would involve the loss of CO (28 Da) from the molecular ion, and subsequent cleavages of the saturated ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (for Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-Resolution MS (HRMS): For accurate mass determination and confirmation of the elemental composition, perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Visualization of Key Structural and Workflow Elements

Visualizing the molecular structure and the analytical workflow can aid in understanding the relationship between the compound and its spectral data.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for the comprehensive spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectral analysis of this compound is essential for its application in research and drug development. This guide has provided a detailed predictive interpretation of its NMR and IR spectra, alongside available mass spectrometry data. By understanding the principles behind the observed and predicted spectral features, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the robustness and reproducibility of their scientific endeavors. The protocols and interpretations presented herein are designed to serve as a practical and authoritative resource for scientists working with this and related heterocyclic compounds.

References

Unlocking the Potential of the Isoquinoline Scaffold: A Technical Guide to the Biological Activity of 6,7-Dihydroisoquinolin-8(5H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Core

The world of medicinal chemistry is replete with molecular scaffolds that serve as the foundation for a vast array of therapeutic agents. Among these, the isoquinoline and its reduced derivatives, such as the tetrahydroisoquinoline (THIQ) core, stand out for their remarkable versatility and presence in numerous natural products and synthetic drugs.[1][2][3] This guide focuses on a specific, yet under-documented, member of this family: 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride . While direct, extensive biological data for this particular hydrochloride salt is nascent, its structural alerts and the well-documented activities of its chemical cousins provide a compelling rationale for its investigation as a key building block in modern drug discovery.[4] This document will, therefore, serve as a technical primer, synthesizing established knowledge of the broader isoquinoline class to illuminate the potential of this specific compound. We will delve into the known biological landscape of related structures, propose robust methodologies for its investigation, and provide the conceptual framework necessary for its application in novel therapeutic design.

Molecular Profile and Chemical Rationale

Chemical Identity:

-

Systematic Name: this compound[4]

-

CAS Number: 135311-97-6[4]

-

Molecular Formula: C₉H₁₀ClNO[4]

-

Molecular Weight: 183.64 g/mol [4]

The core structure, 6,7-dihydro-5H-isoquinolin-8-one, is a bicyclic entity featuring a dihydropyridine ring fused to a benzene ring, with a ketone functional group.[5] This arrangement offers a unique combination of aromaticity and saturated character, providing a three-dimensional architecture that is often sought after in small molecule drug design. The hydrochloride salt form typically enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. Its commercial availability as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), a cutting-edge modality in therapeutic development.[4]

| Property | Value | Source |

| Molecular Formula (Free Base) | C₉H₉NO | PubChem[5] |

| Molecular Weight (Free Base) | 147.17 g/mol | PubChem[5] |

| IUPAC Name (Free Base) | 6,7-dihydro-5H-isoquinolin-8-one | PubChem[5] |

The Biological Landscape of Tetrahydroisoquinoline (THIQ) Derivatives: An Evidentiary Framework

The THIQ scaffold is a privileged structure in pharmacology, forming the backbone of a multitude of biologically active compounds.[1][6][7] These derivatives have demonstrated a wide spectrum of pharmacological activities, providing a strong inferential basis for the potential of this compound as a precursor to novel therapeutics.

Anticancer Activity

A significant body of research points to the potent antiproliferative effects of isoquinoline derivatives.[2][8] These compounds can exert their effects through various mechanisms:

-

Microtubule Disruption: Compounds like noscapine, an isoquinoline alkaloid, have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[8]

-

Topoisomerase Inhibition: Certain synthetic isoquinolines can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[2]

-

Kinase Inhibition: The isoquinoline core has been successfully employed in the design of kinase inhibitors, targeting signaling pathways such as PI3K/Akt/mTOR that are often dysregulated in cancer.[2]

-

NF-κB Pathway Inhibition: Novel THIQ derivatives have been designed as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival.[2]

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase by a Novel Isoquinoline Derivative

Caption: Hypothetical inhibition of a pro-survival kinase pathway by a novel isoquinoline derivative.

Anti-inflammatory and Antimicrobial Activities

Isoquinoline alkaloids, such as berberine, have a long history of use in traditional medicine for their anti-inflammatory and antimicrobial properties.[3][8] Modern research has substantiated these effects, demonstrating that isoquinoline derivatives can modulate inflammatory pathways and exhibit broad-spectrum activity against bacteria and fungi.[1][9] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes.[8]

Experimental Workflows for Biological Characterization

Given that this compound is likely a synthetic intermediate, the primary experimental focus would be on its derivatives. Below are detailed, exemplary protocols for assessing the biological activity of novel compounds synthesized from this core.

Workflow for Anticancer Activity Screening

This workflow outlines a standard cascade for identifying and characterizing the anticancer potential of a novel isoquinoline derivative.

Caption: A standard workflow for the evaluation of anticancer activity.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol is a foundational step to determine the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel isoquinoline derivative.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

Novel isoquinoline derivative (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |

| Derivative A | HeLa | 48 | 12.5 |

| Derivative B | HeLa | 48 | > 100 |

| Doxorubicin | HeLa | 48 | 0.8 |

Future Directions and Conclusion

While direct biological activity data for This compound is not yet prevalent in public literature, its structural motif is embedded in a vast landscape of pharmacologically significant molecules.[7][10] The true value of this compound likely lies in its role as a versatile synthetic intermediate.[11][12] The ketone functionality provides a reactive handle for a multitude of chemical transformations, allowing for the generation of diverse libraries of novel isoquinoline derivatives.

For researchers in drug development, this compound represents an opportunity. It is a starting point for the rational design of new chemical entities targeting a range of diseases, from cancer to inflammatory and infectious conditions.[6][9] The protocols and conceptual frameworks provided in this guide offer a robust starting point for any research program aimed at exploring the untapped potential of this and related isoquinoline scaffolds. The path forward requires a blend of creative synthetic chemistry and rigorous biological evaluation to unlock the next generation of isoquinoline-based therapeutics.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. calpaclab.com [calpaclab.com]

- 5. 6,7-dihydro-5H-isoquinolin-8-one | C9H9NO | CID 11105511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 9. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 10. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6,7-Dihydroisoquinolin-8(5H)-one, CasNo.21917-88-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and history of isoquinoline alkaloids, a large and diverse group of natural products with significant pharmacological properties. From their initial isolation in the 19th century to the complex total syntheses and biosynthetic pathway elucidation of the 20th and 21st centuries, this document traces the scientific journey that has cemented the importance of these compounds in medicine and chemistry.

The Dawn of Alkaloid Chemistry: The Isolation of Morphine

The story of isoquinoline alkaloids is inextricably linked with the genesis of alkaloid chemistry itself. For centuries, the crude plant extract of the opium poppy (Papaver somniferum) was known for its potent analgesic and sedative effects.[1][2] However, the inability to administer precise doses made its medicinal use perilous.[2] This changed in the early 19th century when a young German pharmacist, Friedrich Wilhelm Adam Sertürner, embarked on a series of experiments that would revolutionize medicine.

Between 1803 and 1817, Sertürner systematically investigated opium, leading to the isolation of a crystalline substance he named "morphium" after Morpheus, the Greek god of dreams.[2][3][4] This marked the first time an active principle of a medicinal plant had been isolated in its pure form.[4][5] Sertürner's meticulous work, which included self-experimentation to determine the physiological effects of morphine, laid the foundation for the field of alkaloid chemistry.[3][4] His discovery demonstrated that the therapeutic properties of plants resided in specific chemical compounds, a concept that underpins modern pharmacology.[6]

Following Sertürner's breakthrough, the field of alkaloid chemistry rapidly expanded. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou isolated a number of other alkaloids, including quinine and strychnine, further solidifying the importance of these natural products.[7][8][9][10] In 1832, Pelletier also isolated codeine from opium.[11]

Unraveling the Molecular Architecture: Structural Elucidation

The isolation of morphine and other alkaloids presented a new challenge to chemists: determining their molecular structures. The complexity of these molecules, with their multiple rings and stereocenters, made this a formidable task that would span over a century.

Early chemical degradation studies provided initial clues. For instance, the distillation of morphine with zinc dust yielded phenanthrene, suggesting the presence of this tricyclic aromatic core within the morphine structure.[12] The molecular formula of morphine was eventually determined to be C17H19NO3.[12][13]

The complete and correct structure of morphine was finally proposed by Sir Robert Robinson in 1925, a monumental achievement in the field of organic chemistry.[11][13][14][15][16] Robinson's proposed structure was later confirmed by X-ray crystallography in 1968.[11] The structural elucidation of morphine and other isoquinoline alkaloids was a triumph of chemical reasoning and paved the way for understanding their structure-activity relationships.

The Chemist's Grail: The Total Synthesis of Morphine

The total synthesis of morphine, a molecule of considerable complexity, became a benchmark for the power and elegance of synthetic organic chemistry. The first successful total synthesis was accomplished by Marshall D. Gates, Jr. in 1952, nearly 150 years after its initial isolation.[14][17][18] This landmark achievement served as the ultimate proof of Robinson's proposed structure.[14]

Gates' synthesis, while groundbreaking, was a lengthy process with a low overall yield.[14] Since then, numerous other synthetic routes to morphine and related alkaloids have been developed by research groups around the world, each contributing new strategies and methodologies to the field of organic synthesis.[14][17][19] These efforts have not only made these important molecules more accessible for research but have also driven the development of new synthetic reactions and concepts.

Nature's Blueprint: The Biosynthesis of Benzylisoquinoline Alkaloids

In parallel with the chemical synthesis of isoquinoline alkaloids, researchers have been fascinated by how these complex molecules are constructed in nature. The biosynthetic pathways of benzylisoquinoline alkaloids (BIAs), the largest subgroup of isoquinoline alkaloids, have been a major focus of investigation.[1][20]

It is now understood that the biosynthesis of BIAs begins with the amino acid L-tyrosine.[20] Through a series of enzymatic reactions, tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[20][21] A key step in the pathway is the condensation of these two molecules, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form the central intermediate (S)-norcoclaurine.[22][23]

From (S)-norcoclaurine, a series of methylations, hydroxylations, and ring-forming reactions, catalyzed by a variety of enzymes including O-methyltransferases, N-methyltransferases, and cytochrome P450 monooxygenases, lead to the vast diversity of BIA structures.[22][23] A critical branch point intermediate in this pathway is (S)-reticuline, which serves as the precursor for the biosynthesis of numerous important alkaloids, including morphine, codeine, berberine, and sanguinarine.[22][24]

The elucidation of these biosynthetic pathways has been made possible by a combination of classical biochemical techniques and modern molecular biology and genomics approaches.[1] This knowledge is now being applied in the field of synthetic biology to engineer microorganisms for the production of valuable isoquinoline alkaloids.[20][22][24]

From Nature's Arsenal to Modern Medicine: Pharmacological Significance

Isoquinoline alkaloids exhibit a remarkable range of pharmacological activities, which has led to their widespread use in medicine.[25][26][27][28][29] These activities are a direct consequence of their diverse and complex chemical structures, which allow them to interact with a variety of biological targets.[30][31]

The most well-known pharmacological effect of isoquinoline alkaloids is the analgesic activity of morphine and codeine, which are used for the management of severe pain.[26][28] Other important activities include the antispasmodic effect of papaverine, the antimicrobial properties of berberine and sanguinarine, and the antitussive and potential anticancer activity of noscapine.[1][20][26]

The diverse biological activities of isoquinoline alkaloids continue to make them a rich source of lead compounds for drug discovery and development.[25][29] Researchers are actively exploring the therapeutic potential of these natural products for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[25][27]

Modern Analytical and Experimental Techniques

The study of isoquinoline alkaloids has been greatly advanced by the development of sophisticated analytical techniques for their extraction, separation, identification, and quantification.

Extraction and Isolation

The initial step in studying isoquinoline alkaloids from natural sources is their extraction from the plant matrix. A common method involves the use of acidic methanol to extract the alkaloids, followed by a purification step such as solid-phase extraction (SPE) to remove interfering substances.[32]

Experimental Protocol: General Extraction and Purification of Isoquinoline Alkaloids

-

Sample Preparation: The plant material (e.g., dried and powdered roots, stems, or leaves) is accurately weighed.

-

Extraction: The sample is extracted with an appropriate solvent, typically methanol containing a small amount of acid (e.g., 0.1% HCl), to facilitate the extraction of the basic alkaloids. This can be done through methods such as maceration, sonication, or Soxhlet extraction.

-

Filtration: The extract is filtered to remove solid plant debris.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction (Optional): The crude extract can be further purified by dissolving it in an acidic aqueous solution (e.g., 5% HCl), followed by washing with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. The aqueous layer is then made basic (e.g., with NH4OH) to precipitate the alkaloids, which are then extracted into an organic solvent.

-

Solid-Phase Extraction (SPE): For further purification, the extract can be passed through an SPE cartridge (e.g., C18). The cartridge is first conditioned with methanol and then with water. The sample is loaded, and interfering compounds are washed away with a weak solvent. The alkaloids of interest are then eluted with a stronger solvent (e.g., methanol or acetonitrile).

Analytical Techniques

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of isoquinoline alkaloids due to its high resolution, sensitivity, and reproducibility.[32][33] Reversed-phase chromatography with C18 columns is commonly employed for their separation.[33]

Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful technique for the determination of isoquinoline alkaloids in complex plant extracts.[34] Ion mobility spectrometry (IMS) has also been shown to be a sensitive and rapid method for the analysis of these compounds.[35]

Table 1: Comparison of Analytical Techniques for Isoquinoline Alkaloid Analysis

| Technique | Principle | Advantages | Disadvantages |

| HPLC | Differential partitioning between a stationary and mobile phase | High resolution, high sensitivity, quantitative, well-established | Can be time-consuming, requires solvent consumption |

| CE-MS | Separation based on electrophoretic mobility coupled with mass detection | High efficiency, small sample volume, provides molecular weight information | Less robust than HPLC, sensitivity can be lower for some compounds |

| IMS | Separation of ions in the gas phase based on their size and shape | Very fast, high sensitivity, can be used for rapid screening | Lower resolution than chromatography, may not be suitable for isomeric separation |

Structural Elucidation

Modern structural elucidation of isoquinoline alkaloids relies heavily on spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of connectivity and stereochemistry.

-

Mass Spectrometry (ESI, APCI, MALDI): Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.

The combination of these techniques allows for the unambiguous determination of the structures of even highly complex isoquinoline alkaloids.

Future Perspectives

The field of isoquinoline alkaloids continues to be an active area of research. The ongoing discovery of new alkaloids with novel structures and biological activities, coupled with advances in synthetic chemistry and biotechnology, promises to further expand the therapeutic applications of this important class of natural products. The use of synthetic biology to produce these compounds in microbial hosts holds the potential to provide a sustainable and cost-effective source of these valuable medicines.[20][36]

Visualizations

Benzylisoquinoline Alkaloid Biosynthesis Pathway

References

- 1. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedrich Sertürner - Wikipedia [en.wikipedia.org]

- 5. nowweknowem.wordpress.com [nowweknowem.wordpress.com]

- 6. scribd.com [scribd.com]

- 7. Pierre-Joseph Pelletier | Organic Chemistry, Alkaloids, Pharmacology | Britannica [britannica.com]

- 8. Pierre Joseph Pelletier - Wikipedia [en.wikipedia.org]

- 9. Pelletier & Caventou — Toxipedia [asmalldoseoftoxicology.org]

- 10. hannemanarchive.com [hannemanarchive.com]

- 11. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morphine chemistry | PPT [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 15. oxfordreference.com [oxfordreference.com]

- 16. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. keio.elsevierpure.com [keio.elsevierpure.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Synthesis of morphine alkaloids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. biorlab.com [biorlab.com]

- 30. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Tetrahydroisoquinolines: From Classic Reactions to Asymmetric Frontiers

A Technical Whitepaper for Drug Discovery & Development

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Recognized as a "privileged scaffold," its rigid bicyclic structure is present in a vast array of alkaloids and pharmacologically active molecules, exhibiting diverse biological activities including anticancer, antihypertensive, and antimicrobial properties.[3][4][5][6] The therapeutic potential of THIQ derivatives, such as the ACE inhibitor Quinapril and the anticancer agent Trabectedin, underscores the critical importance of robust and efficient synthetic methodologies for accessing this core structure.[3][7]

This guide provides an in-depth analysis of the core synthetic strategies for constructing the THIQ skeleton. Moving beyond a simple recitation of reactions, we will explore the mechanistic underpinnings, strategic considerations, and practical applications of both classical and modern synthetic routes. The focus is on providing researchers and drug development professionals with the causal understanding needed to select and optimize synthetic pathways for novel therapeutic agents.

Part 1: The Classical Cornerstones of THIQ Synthesis

Two name reactions have historically dominated the synthesis of the THIQ core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between them is dictated by the available starting materials and the desired substitution pattern on the final molecule.[8]

The Bischler-Napieralski Reaction: A Two-Step Cyclodehydration-Reduction Sequence

The Bischler-Napieralski reaction is a powerful method for preparing 3,4-dihydroisoquinolines from β-phenylethylamides.[9][10][11] This intramolecular electrophilic aromatic substitution requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and typically proceeds under refluxing acidic conditions.[8][9][12]

Causality and Mechanism: The reaction's driving force is the formation of a highly electrophilic nitrilium ion intermediate (or a related species like an imidoyl phosphate) upon activation of the amide carbonyl by the condensing agent.[8][9][13] This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product.[11] It is crucial that the aromatic ring is sufficiently activated with electron-donating groups to facilitate the cyclization.[11] The initial product is a 3,4-dihydroisoquinoline, which contains an endocyclic imine that must be subsequently reduced (e.g., with sodium borohydride, NaBH₄) to yield the fully saturated THIQ skeleton.[1][8][14]

Diagram 1: Mechanism of the Bischler-Napieralski Reaction and Subsequent Reduction

Caption: Workflow of the Bischler-Napieralski / Reduction sequence.

The Pictet-Spengler Reaction: A Biomimetic Condensation-Cyclization

Discovered in 1911, the Pictet-Spengler reaction is arguably the most versatile and widely used method for THIQ synthesis.[15][16][17] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[15][16][18] This reaction is notable for its biomimetic nature, mimicking the enzymatic pathways that produce a vast number of alkaloids in nature.[15][16]

Causality and Mechanism: The reaction proceeds via the initial formation of a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[14][16][19] This iminium ion is the key intermediate that undergoes an intramolecular electrophilic aromatic substitution (a specific type of Mannich reaction) to form the THIQ ring system directly.[16][17] A critical advantage of this method is that it directly yields the saturated THIQ core without a separate reduction step.[8] The reaction conditions can be tuned from harsh (strong acid, high heat) for unactivated aromatic rings to remarkably mild (near physiological pH) for substrates bearing electron-donating groups.[8][20]

Diagram 2: Mechanism of the Pictet-Spengler Reaction

Caption: Key steps in the acid-catalyzed Pictet-Spengler cyclization.

Part 2: Modern Frontiers in Asymmetric Synthesis

While classical methods are effective for producing racemic THIQs, the stereochemistry of these molecules is paramount for their pharmacological activity.[21] Modern synthetic chemistry has therefore focused heavily on developing asymmetric strategies to access enantiopure THIQs, which is a critical requirement in drug development.[22]

Catalytic Asymmetric Synthesis

The development of chiral catalysts has revolutionized THIQ synthesis, allowing for the direct production of enantiomerically enriched products. Key strategies include:

-

Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral THIQs.[22] It involves the asymmetric hydrogenation of precursor dihydroisoquinolines or related imines and enamines using chiral transition-metal catalysts, most notably those based on Iridium, Rhodium, and Ruthenium.[22] For instance, Ru-catalyzed asymmetric transfer hydrogenation has been used to prepare chiral THIQ intermediates with high yield and enantioselectivity (95% ee).[23]

-

Asymmetric Pictet-Spengler Reaction: Chiral Brønsted acids (e.g., TRIP) or Lewis acids can catalyze the Pictet-Spengler reaction enantioselectively.[14] These catalysts create a chiral environment around the iminium ion intermediate, directing the intramolecular cyclization to favor one enantiomer over the other.[14]

-

Asymmetric Reductive Amination: Iridium complexes with chiral ligands have been used to catalyze intramolecular asymmetric reductive amination, providing a convenient one-pot sequence to chiral THIQs in high yields (78-96%) and excellent enantioselectivities (80-99% ee).[24]

Chiral Auxiliary-Mediated Synthesis

Another field-proven approach involves the use of a chiral auxiliary, such as Ellman's chiral tert-butylsulfinamide.[25] This method involves attaching a chiral molecule to the starting material to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is set, the auxiliary is cleaved to reveal the enantiopure product. This strategy has been successfully applied to the synthesis of 1-benzyl THIQ natural products.[25]

Part 3: Comparative Analysis and Experimental Protocols

The choice of synthetic route depends on factors like substrate availability, desired substitution, and stereochemical requirements. The following table provides a high-level comparison of the primary methods discussed.

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Asymmetric Hydrogenation |

| Starting Material | β-Arylethylamide | β-Arylethylamine + Carbonyl | 3,4-Dihydroisoquinoline |

| Key Reagent | Dehydrating Agent (POCl₃, P₂O₅) | Acid Catalyst (Protic or Lewis) | Chiral Metal Catalyst + H₂ Source |

| Initial Product | 3,4-Dihydroisoquinoline (Imine) | 1,2,3,4-Tetrahydroisoquinoline | Chiral Tetrahydroisoquinoline |

| Key Advantage | Good for certain substitution patterns | Direct formation of THIQ core | High enantioselectivity |

| Key Limitation | Requires subsequent reduction step | Can require harsh conditions | Requires synthesis of precursor |

| Stereocontrol | None (produces racemate) | Can be made asymmetric | Inherently asymmetric |

Experimental Protocol 1: Classical Pictet-Spengler Synthesis of a 1-Substituted THIQ

This protocol is a representative example adapted from literature procedures and should be optimized for specific substrates.

Objective: To synthesize 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Methodology:

-

Reaction Setup: To a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile) in a round-bottom flask, add acetaldehyde (1.2 eq).

-

Acid Catalysis: Add trifluoroacetic acid (TFA) (1.0-1.5 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired tetrahydroisoquinoline.[14]

Experimental Protocol 2: Bischler-Napieralski Cyclization and Subsequent Reduction

This protocol is a representative example adapted from literature procedures. Caution: POCl₃ is highly corrosive and reacts violently with water.

Objective: To synthesize 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from the corresponding N-formyl-β-phenylethylamine.

Methodology:

-

Cyclization (Bischler-Napieralski): In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-acyl derivative of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in anhydrous acetonitrile.[13] Cool the solution in an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.[13]

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9. Extract the product with an organic solvent like DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline.

-

Reduction: Dissolve the crude dihydroisoquinoline in methanol (MeOH) and cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.[1]

-

Final Workup & Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Conclusion and Future Outlook

The synthesis of the tetrahydroisoquinoline scaffold remains a vibrant and essential area of organic chemistry. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide a reliable foundation, the field is increasingly driven by the need for efficiency, sustainability, and precise stereochemical control. The continued development of novel catalytic systems for asymmetric synthesis, including transition-metal catalysis and organocatalysis, will undoubtedly pave the way for the discovery of next-generation THIQ-based therapeutics.[22] These advanced methods empower medicinal chemists to explore chemical space with greater precision, ultimately accelerating the journey from molecular design to clinical reality.

References

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Bischler napieralski reaction | PPTX [slideshare.net]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. organicreactions.org [organicreactions.org]

- 18. name-reaction.com [name-reaction.com]

- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 20. jk-sci.com [jk-sci.com]

- 21. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride

For Research & Development Professionals

Abstract: This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride (CAS No. 135311-97-6), a key building block in modern drug discovery and development. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established laboratory best practices to offer a framework for risk assessment and mitigation. It emphasizes the causality behind safety protocols, providing not just procedures, but the scientific rationale required for their effective implementation in a dynamic R&D environment.

Section 1: Introduction & Scientific Context

This compound, a member of the dihydroisoquinolinone class, represents a valuable scaffold in medicinal chemistry. Its structural motif is a recurring feature in a variety of biologically active compounds, making it a critical starting material for the synthesis of novel therapeutic agents. As with any novel or specialized chemical intermediate, a thorough understanding of its properties and potential hazards is a prerequisite for its safe and effective use in the laboratory.

This compound is intended exclusively for professional research and development purposes. Its handling should be restricted to trained personnel within controlled laboratory settings. The insights provided herein are designed to empower the researcher to conduct a thorough risk assessment before commencing any experimental work.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These characteristics dictate storage conditions, potential incompatibilities, and appropriate emergency responses.

| Property | Value | Source |

| CAS Number | 135311-97-6 | |

| Molecular Formula | C₉H₁₀ClNO | |

| Molecular Weight | 183.64 g/mol | |

| Appearance | Solid (Form may vary) | Assumed based on structure |

| Storage | Room Temperature |

Section 2: Hazard Identification and Risk Assessment

Precautionary GHS Classification (Assumed by Analogy):

-